N-Desmethyl Propamocarb Hydrochloride

Description

Contextualization as a Metabolite of Propamocarb (B29037)

N-Desmethyl Propamocarb Hydrochloride is formed in various organisms and environmental compartments through the metabolic transformation of Propamocarb. The primary metabolic pathway leading to its formation is N-demethylation, a common biochemical reaction in which a methyl group is removed from the parent molecule.

In animal metabolism studies, N-Desmethyl Propamocarb has been identified as a significant metabolite. For instance, in studies on rats, it is one of the main metabolites recovered, indicating that N-demethylation is a key step in the biotransformation of Propamocarb in mammals. fao.org Similarly, in laying hens, N-Desmethyl Propamocarb was found to be a major residue in eggs and tissues. fao.org

In plants, N-Desmethyl Propamocarb is generally considered a minor metabolite. regulations.gov Following the application of Propamocarb to crops, the parent compound is the predominant residue, with N-Desmethyl Propamocarb being formed in smaller quantities. regulations.gov

Significance within Agrochemical Research and Environmental Sciences

The significance of this compound in agrochemical research is underscored by its inclusion in the regulatory assessment of Propamocarb. For risk assessment purposes, the residue definition for some commodities, such as poultry products, includes the sum of Propamocarb and N-Desmethyl Propamocarb. nih.gov This highlights the importance of monitoring this metabolite in food products to ensure consumer safety.

Historical Overview of its Identification and Research Trajectory

The identification and research into this compound are intrinsically linked to the regulatory evaluation of Propamocarb. The initial evaluations of Propamocarb by regulatory bodies such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) in the 1980s laid the groundwork for understanding its metabolism. inchem.org

Subsequent periodic reviews and re-evaluations of Propamocarb have led to a more detailed characterization of its metabolites, including N-Desmethyl Propamocarb. fao.org Advances in analytical techniques, particularly the development and application of liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in the sensitive and specific detection and quantification of N-Desmethyl Propamocarb in various complex matrices such as food, soil, and water. nih.govscirp.org These analytical advancements have enabled more precise residue monitoring and have contributed to a better understanding of the metabolic fate of Propamocarb. The ongoing research and regulatory scrutiny ensure that the scientific understanding of this compound continues to evolve.

Detailed Research Findings

Metabolic Pathways and Formation

The formation of N-Desmethyl Propamocarb is a result of the N-demethylation of the parent compound, Propamocarb. This metabolic reaction is a common detoxification pathway in many organisms.

Animal Metabolism: In rats, Propamocarb is extensively metabolized, with N-demethylation being one of the key transformation processes. fao.org A study on laying hens demonstrated that N-Desmethyl Propamocarb can constitute a significant portion of the total residue in eggs and tissues, as detailed in the table below. fao.org

| Animal Product | Percentage of Total Radioactive Residue as N-Desmethyl Propamocarb |

| Eggs | 6% - 45% |

| Tissues | 6% - 45% |

Plant Metabolism: In plants, N-Desmethyl Propamocarb is typically a minor metabolite. Studies have shown that after the application of Propamocarb, the parent compound accounts for the majority of the residue. regulations.gov

| Plant Application | Percentage of Total Radioactive Residue as N-Desmethyl Propamocarb |

| Foliar Application | < 5% |

Analytical Methodologies

The detection and quantification of this compound are primarily achieved through advanced analytical techniques.

| Analytical Technique | Matrix | Limit of Quantification (LOQ) |

| HPLC-MS/MS | Plant Commodities | 0.01 mg/kg |

| HPLC-MS/MS | Animal Tissues | 0.02 mg/kg |

| GC-MS | Tomato and Soil | 0.10 mg/kg |

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for the analysis of N-Desmethyl Propamocarb in both plant and animal matrices. nih.govfao.org Gas chromatography-mass spectrometry (GC-MS) has also been utilized for its determination in environmental samples like soil and in agricultural products such as tomatoes. scirp.org

Environmental Fate and Behavior

Effects on Non-Target Organisms

There is a general lack of specific ecotoxicological data for this compound. The risk assessment for non-target organisms has predominantly focused on the parent compound, Propamocarb. However, the potential for metabolites to have different toxicological profiles from the parent compound is a recognized area of environmental research. General studies on the effects of fungicides on non-target organisms indicate that these compounds can have unintended impacts on soil and aquatic ecosystems.

Structure

3D Structure of Parent

Properties

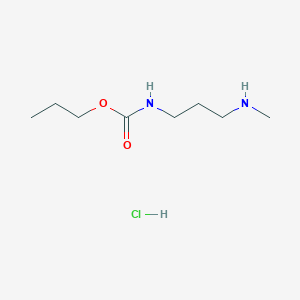

IUPAC Name |

propyl N-[3-(methylamino)propyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-3-7-12-8(11)10-6-4-5-9-2;/h9H,3-7H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKPSNSTDPDSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NCCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Biotransformation Pathways

Metabolic Derivation from Propamocarb (B29037): N-Demethylation Processes

The principal mechanism for the formation of N-Desmethyl Propamocarb is the N-demethylation of Propamocarb. This process involves the removal of a methyl group from the dimethylamino moiety of the parent molecule. fao.org

In biological systems, N-demethylation is a common metabolic reaction often catalyzed by cytochrome P450 (CYP) enzymes. These enzymes are a large and diverse group of hemeproteins that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including pesticides like Propamocarb. The reaction involves the oxidation of one of the N-methyl groups, leading to the formation of an unstable intermediate that subsequently decomposes to yield the N-demethylated metabolite and formaldehyde. While the specific CYP isozymes responsible for Propamocarb N-demethylation have not been extensively characterized in all organisms, this enzymatic pathway is a well-established mechanism for the biotransformation of compounds containing N,N-dimethylalkylamino groups.

Comparative Metabolism Across Biological Matrices

The extent to which N-Desmethyl Propamocarb is formed and its relative abundance can vary significantly across different organisms and tissues.

Studies on various plant species have shown that while Propamocarb is the main residue, N-Desmethyl Propamocarb is consistently identified as a metabolite. fao.orgepa.gov

Spinach: In spinach treated with Propamocarb, the parent compound accounted for over 75% of the total radioactive residue (TRR), while N-Desmethyl Propamocarb was present at less than 7.5% of the TRR. fao.org Another study also identified N-desmethyl propamocarb as a metabolite in spinach. nih.gov

Lettuce: Following soil and foliar applications on lettuce, Propamocarb was the major residue detected. fao.org

Cucumber, Potato, and Tomato: The metabolism of Propamocarb has been studied in cucumbers, potatoes, and tomatoes, with the parent compound being the primary residue of concern. epa.govresearchgate.netnih.gov Research indicates that Propamocarb is absorbed and distributed throughout the plant's tissues. wikipedia.org

| Plant | Parent Propamocarb (% TRR) | N-Desmethyl Propamocarb (% TRR) | Other Major Metabolites |

|---|---|---|---|

| Spinach | > 75% | < 7.5% | Propyl propamocarb N-oxide, Propamocarb oxazolidin-2-one, 2-hydroxy propamocarb |

| Lettuce | Major Residue | Present | Not specified |

| Potato | Primary Residue | Metabolite | Not specified |

| Cucumber | Primary Residue | Metabolite | Not specified |

| Tomato | Primary Residue | Metabolite | Not specified |

In ruminants, such as lactating cows, Propamocarb is also metabolized, and its metabolites are distributed across various tissues and excreta. fao.org

Milk, Muscle, and Faeces: N-Desmethyl Propamocarb was detected in milk, muscle, and faeces at levels below 10% of the TRR. fao.org

Kidney and Liver: This metabolite was not found in the kidney and liver, where Propyl propamocarb N-oxide was the main metabolite identified. fao.org

Laying Hens: In laying hens, desmethyl propamocarb was a major residue, accounting for 6% to 45% of the TRR in eggs and tissues. fao.org

| Matrix | N-Desmethyl Propamocarb (% TRR) | Primary Metabolite(s) |

|---|---|---|

| Milk | < 10% | 2-hydroxy propamocarb (37.5%) |

| Liver | Not Detected | Propyl propamocarb N-oxide (40-49%) |

| Muscle | < 10% | Propyl propamocarb N-oxide (40-49%) |

| Kidney | Not Detected | Propyl propamocarb N-oxide (40-49%) |

| Faeces | < 10% | Not specified |

Studies in rats have shown that Propamocarb is rapidly absorbed and extensively metabolized, with the majority of the administered dose excreted in urine and faeces. fao.orginchem.org

Urine and Faeces: N-Desmethyl Propamocarb is one of the major metabolites identified in rats. fao.orginchem.org The metabolic profile in rats is considered similar to that found in cows. fao.org Following oral administration, between 87% and 93% of the dose is detected in the urine, with 3-6% found in the faeces. regulations.gov The major metabolites in urine are carbonyl propamocarb and hydroxy propamocarb. inchem.org

| Excreta | N-Desmethyl Propamocarb | Other Major Metabolites |

|---|---|---|

| Urine | Identified as a major metabolite | Carbonyl propamocarb, Hydroxy propamocarb, Propyl propamocarb N-oxide, Propamocarb oxazolidin-2-one |

| Faeces | Identified as a major metabolite | Carbonyl propamocarb, Carboxy propamocarb, Hydroxy demethyl propamocarb, Hydroxy propamocarb |

Quantitative Aspects of N-Desmethyl Propamocarb Formation

Proportional Representation within Total Radioactive Residues (TRR) in various matrices

The contribution of N-Desmethyl Propamocarb to the Total Radioactive Residues (TRR) provides a quantitative measure of its formation in different environments.

Poultry Systems:

In laying hens dosed with [14C]-propamocarb hydrochloride, N-Desmethyl Propamocarb constituted a significant portion of the TRR in various tissues and eggs. Specifically, it accounted for 6% to 45% of the TRR. fao.orginchem.org The highest proportion was observed in eggs, where it reached up to 45% of the TRR. fao.org In tissues, the percentages were also notable, with desmethyl propamocarb being a major residue component. fao.orginchem.org

The following table summarizes the proportional representation of N-Desmethyl Propamocarb and other residues in the TRR of laying hen eggs and tissues.

| Matrix | Propamocarb (% of TRR) | N-Desmethyl Propamocarb (% of TRR) | Bis-desmethyl-propamocarb (% of TRR) | Propamocarb-N-oxide (% of TRR) |

| Eggs | 2% - 12% | 6% - 45% | <1% - 7% | <1% |

| Tissues (general) | 2% - 12% | 6% - 45% | <1% - 7% | <1% |

Data sourced from studies on laying hens dosed with [14C]-propamocarb hydrochloride. fao.orginchem.org

Plant Systems:

In plants, N-Desmethyl Propamocarb is generally considered a minor metabolite of Propamocarb. Following foliar application to crops like potato, cucumber, and spinach, N-Desmethyl Propamocarb, along with other metabolites, accounted for less than 5% of the TRR. In a specific study on potatoes, N-desmethyl propamocarb was detected only in the foliage at a level of 5.7% of the TRR. fao.org

Soil and Water Systems:

Analytical Methodologies for Characterization and Quantification

Principles of Analytical Method Development for N-Desmethyl Propamocarb (B29037) Hydrochloride

The development of an analytical method for N-Desmethyl Propamocarb Hydrochloride is guided by several core principles to ensure the generated data is fit for its intended purpose. The primary objective is to create a method that is selective, sensitive, accurate, and precise for the detection and quantification of the target analyte in various matrices, such as environmental samples, agricultural products, and biological fluids.

Key considerations in method development include the physicochemical properties of this compound, such as its polarity, volatility, and thermal stability. These properties dictate the choice of sample preparation techniques, chromatographic separation mode, and detection method. Method validation is a critical component of this process, establishing the performance characteristics of the method and ensuring its reliability. This validation typically encompasses the evaluation of parameters such as:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The development process often begins with a thorough literature review to identify existing methods for similar compounds, which can serve as a starting point. This is followed by systematic optimization of various parameters, including sample extraction and cleanup procedures, chromatographic conditions, and mass spectrometer settings, to achieve the desired performance.

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of this compound from complex sample matrices prior to its detection and quantification. The choice of chromatographic technique is largely dependent on the analyte's properties.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of polar and non-volatile compounds like this compound. Given its polar nature, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The separation is based on the partitioning of the analyte between the stationary and mobile phases. By adjusting the mobile phase composition, pH, and temperature, the retention and separation of this compound from other matrix components can be optimized. The addition of an acidic modifier, such as formic acid or acetic acid, to the mobile phase can improve peak shape and ionization efficiency when coupled with mass spectrometry.

A typical HPLC method for the analysis of propamocarb and its metabolites would involve:

Table 1: Typical HPLC Parameters for Propamocarb and its Metabolites

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Detector | Tandem Mass Spectrometer (MS/MS) |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in several advantages over conventional HPLC, including:

Higher resolution and separation efficiency: Allowing for better separation of complex mixtures.

Increased sensitivity: Due to sharper and narrower peaks.

For the analysis of this compound, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for achieving low detection limits and high throughput. The principles of separation are similar to HPLC, but the chromatographic parameters are adapted to the capabilities of the UHPLC system.

Table 2: Illustrative UHPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or HILIC (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with water (containing ammonium formate and formic acid) and acetonitrile/methanol |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 1 - 5 µL |

| Detector | High-Resolution Mass Spectrometer (e.g., Orbitrap) or Tandem Quadrupole MS |

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. While this compound in its salt form is non-volatile, it can be analyzed by GC after conversion to its more volatile free base form or through derivatization.

The analysis of propamocarb, the parent compound, by GC often involves extraction from the sample matrix, followed by a liquid-liquid partitioning cleanup. The final extract is then injected into the GC system. A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is commonly used for detection due to their high sensitivity and selectivity for nitrogen-containing compounds. A similar approach can be adapted for this compound.

Table 3: General GC Parameters for the Analysis of Propamocarb and its Metabolites

| Parameter | Condition |

|---|---|

| Column | Capillary column with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Temperature Program | A temperature gradient program, e.g., starting at 70°C and ramping to 280°C |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the detection and identification of this compound, offering high sensitivity and selectivity. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful analytical platform for both quantitative and qualitative analysis.

Orbitrap mass spectrometry is a type of high-resolution mass spectrometry (HRMS) that has become increasingly important in metabolite analysis. Its key advantages include:

High Resolving Power: The ability to distinguish between ions with very small mass differences, which is crucial for differentiating the target analyte from isobaric interferences in complex matrices.

High Mass Accuracy: The ability to measure the mass-to-charge ratio (m/z) of an ion with high precision (typically sub-ppm), which allows for the determination of the elemental composition of the detected ions. This is a powerful tool for the identification of unknown metabolites.

Full-Scan Sensitivity: The ability to acquire full-scan mass spectra with high sensitivity, enabling the untargeted screening of metabolites.

MS/MS Capability: The ability to perform tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides structural information that is vital for the confirmation of the analyte's identity.

In the context of this compound analysis, an Orbitrap MS can be used to:

Confirm the presence of the metabolite: By accurately measuring the m/z of its protonated molecule ([M+H]⁺).

Determine its elemental composition: From the accurate mass measurement.

Obtain structural information: By analyzing the fragmentation pattern in MS/MS spectra. The fragmentation of the N-Desmethyl Propamocarb ion would be expected to yield characteristic product ions that can be used for its unambiguous identification.

The combination of UHPLC for high-efficiency separation and Orbitrap MS for high-resolution and accurate-mass detection provides a state-of-the-art platform for the comprehensive analysis of this compound and other propamocarb metabolites in various complex samples.

Table 4: Key Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Propamocarb |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Acetic Acid |

| Ammonium Formate |

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the comprehensive profiling of metabolites, including this compound. Modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, provide highly accurate mass measurements (typically with less than 5 ppm deviation) and high resolution (>10,000 Full Width at Half Maximum) nih.gov. This level of performance enables the determination of elemental compositions for metabolite ions and their fragments, which is fundamental for distinguishing metabolites from isobaric endogenous compounds within a complex sample matrix nih.govthermofisher.com.

In the context of pesticide analysis, HRMS allows for the detection and identification of transformation products like N-Desmethyl Propamocarb. For instance, studies monitoring the dissipation of propamocarb in vegetables have successfully used Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Orbitrap MS to monitor known metabolites, including N-Desmethyl Propamocarb, and to identify new ones researchgate.netmass-analytica.com. The high sensitivity and accuracy of HRMS facilitate the creation of detailed metabolite profiles, which is essential for understanding the metabolic fate of the parent compound in various biological and environmental systems nih.govnih.gov.

Data-Dependent MS² Spectroscopy for Structural Elucidation

For the definitive structural elucidation of metabolites such as this compound, Data-Dependent MS² (also known as tandem MS or MS/MS) spectroscopy is an indispensable technique. Following the initial detection of potential metabolite ions in a full scan MS¹, a data-dependent acquisition method automatically triggers the selection and fragmentation of precursor ions that meet predefined criteria (e.g., intensity threshold). This process generates product ion spectra (MS²) that provide detailed structural information nih.gov.

The fragmentation patterns obtained from MS² scans are essentially a structural fingerprint of the molecule. By analyzing these patterns, researchers can deduce the structure of the metabolite. For low-level metabolites, obtaining high-quality MS² spectra is crucial for confirming their identity nih.gov. This approach has been successfully applied in studies of propamocarb, where retrospective analysis of incurred samples using HRMS and data-dependent fragmentation has allowed for the putative identification of several metabolites, including N-Desmethyl Propamocarb researchgate.netmass-analytica.com. The detailed fragmentation data helps confirm the loss of a methyl group from the parent propamocarb structure, leading to the confident identification of N-Desmethyl Propamocarb.

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is crucial for accurate quantification of this compound as it removes interfering matrix components and concentrates the analyte.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various food and environmental matrices gcms.czsemanticscholar.orgresearchgate.net. It involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts, and a subsequent cleanup step known as dispersive solid-phase extraction (d-SPE) gcms.czmdpi.com.

For the analysis of propamocarb and its metabolites, QuEChERS has been successfully validated in matrices such as tomatoes, soil, and cabbage semanticscholar.orgresearchgate.netmdpi.comresearchgate.net. The d-SPE cleanup step typically employs sorbents like primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols semanticscholar.orgmdpi.com.

Table 1: Representative QuEChERS Protocol for Propamocarb Residue Analysis

| Step | Procedure | Purpose |

|---|---|---|

| 1. Homogenization & Weighing | A representative sample (e.g., 10-15 g) is homogenized. | Ensures sample uniformity. |

| 2. Extraction | Acetonitrile is added to the sample, followed by vigorous shaking. | Extracts analytes from the matrix. |

| 3. Liquid-Liquid Partitioning | QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate) are added, and the sample is shaken and centrifuged. | Separates the aqueous layer from the organic (acetonitrile) layer and enhances analyte partitioning into the organic phase. |

| 4. Dispersive SPE (d-SPE) Cleanup | An aliquot of the supernatant (acetonitrile extract) is transferred to a tube containing d-SPE sorbents (e.g., MgSO₄, PSA, C18). The tube is vortexed and centrifuged. | Removes matrix co-extractives that could interfere with analysis. |

| 5. Final Extract Preparation | The cleaned extract is collected, and may be acidified or evaporated and reconstituted in a suitable solvent for instrumental analysis (e.g., LC-MS/MS). | Prepares the sample for injection into the analytical instrument. |

This table represents a generalized workflow. Specific solvents, salts, and sorbents may vary depending on the matrix and target analytes.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a versatile and widely used sample preparation technique that relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase nih.gov. It is employed to isolate, concentrate, and purify analytes from complex matrices before chromatographic analysis nih.govgla.ac.uk.

In pesticide residue analysis, various SPE sorbents can be used, such as reversed-phase (e.g., C18), normal-phase, and ion-exchange materials researchgate.net. For polar compounds like this compound, reversed-phase sorbents are common. The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery and efficient cleanup nih.govresearchgate.net.

Table 2: General Steps in Solid-Phase Extraction (SPE)

| Step | Description |

|---|---|

| 1. Conditioning | The sorbent in the SPE cartridge is treated with a solvent (e.g., methanol) to wet the packing material and activate the functional groups. |

| 2. Equilibration | The sorbent is rinsed with a solution similar in composition to the sample matrix (e.g., water) to prepare it for the sample. |

| 3. Sample Loading | The sample solution is passed through the cartridge, allowing the analytes to adsorb onto the sorbent. |

| 4. Washing | The cartridge is washed with a specific solvent to remove weakly bound matrix interferences while the target analytes remain on the sorbent. |

| 5. Elution | A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analytes from the cartridge for collection. |

Method Validation and Quality Control Parameters

Establishment of Limit of Quantification (LOQ) and Limit of Detection (LOD)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance parameters in analytical method validation europa.eu. The LOD is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, typically established as three times the signal-to-noise ratio or three standard deviations above the blank signal epa.gov. The LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy epa.gov.

For enforcement and monitoring purposes, analytical methods must have an LOQ that is sufficiently low, often well below established maximum residue limits (MRLs). For propamocarb and its metabolites, methods have been validated with specific LOQs in various matrices. For example, a validated QuEChERS-GC-MS method for propamocarb in tomato and soil established an LOQ of 0.10 mg/kg semanticscholar.orgresearchgate.net. In other commodities like honey, analytical methods based on HPLC-MS/MS have achieved a validated LOQ of 0.01 mg/kg for propamocarb nih.gov. These established limits are crucial for ensuring that analytical methods are fit for the purpose of regulatory compliance and consumer safety monitoring.

Table 3: Reported Limits of Quantification (LOQ) for Propamocarb in Various Matrices

| Analyte | Matrix | Analytical Method | LOQ (mg/kg) |

|---|---|---|---|

| Propamocarb | Tomato | QuEChERS-GC-MS | 0.10 semanticscholar.orgresearchgate.net |

| Propamocarb | Soil | QuEChERS-GC-MS | 0.10 semanticscholar.orgresearchgate.net |

| Propamocarb | Honey | HPLC-MS/MS | 0.01 nih.gov |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Propamocarb |

| Propamocarb hydrochloride |

| Acetonitrile |

| Magnesium Sulfate (MgSO₄) |

| Sodium Chloride (NaCl) |

| Sodium Citrate |

| Primary Secondary Amine (PSA) |

| Graphitized Carbon Black (GCB) |

Assessment of Accuracy, Precision, and Linearity

The validation of an analytical method is a prerequisite to its application in routine analysis. This process involves the evaluation of several performance characteristics, including accuracy, precision, and linearity, to demonstrate its suitability for the intended purpose. For this compound, as with its parent compound, these parameters are typically assessed using techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography (GC) with a nitrogen-phosphorus detector (GC/NPD). regulations.govregulations.gov

Accuracy is a measure of the closeness of the experimental value to the true or accepted value. It is often expressed as the percentage recovery of the analyte in a spiked sample. For pesticide residue analysis, including N-Desmethyl Propamocarb, regulatory guidelines generally consider recovery values between 70% and 120% to be acceptable. regulations.gov In validation studies for Propamocarb and its metabolites, mean recoveries have been demonstrated to fall within this range across various matrices and fortification levels.

Precision refers to the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). The precision of a method is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). For pesticide residue analysis, an RSD of ≤ 20% is generally considered acceptable.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The linearity is determined by a series of injections of calibration standards at different concentrations. The relationship between the concentration and the instrument response is then evaluated by calculating a regression line using the method of least squares. A correlation coefficient (r) or coefficient of determination (r²) close to 1 (typically >0.99) is indicative of a linear relationship.

The following interactive table provides representative data from a validation study for Propamocarb, which is often analyzed concurrently with its metabolite, N-Desmethyl Propamocarb.

| Validation Parameter | Fortification Level (ppm) | Sample Size (n) | Result |

|---|---|---|---|

| Accuracy (Recovery) | 0.050 - 50 | 9 | 71-99% |

| Mean ± Std. Dev. | 89 ± 10% | ||

| Concurrent Recovery | 0.050, 50 | 8 | 75-89% |

| Mean | 82% |

This data is illustrative for the parent compound Propamocarb and is representative of the performance expected for related metabolite analysis. regulations.gov

Independent Laboratory Validation (ILV) Protocols

An Independent Laboratory Validation (ILV) is a critical component of the validation process for analytical methods intended for regulatory use. regulations.govregulations.gov The purpose of an ILV is to demonstrate that the method is reproducible and can be successfully performed by a laboratory other than the one that developed it. regulations.gov Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Commission have established detailed protocols for conducting ILV studies. cipac.orgbiotecnologiebt.itepa.gov

The ILV protocol for an analytical method for this compound would typically involve the following steps:

Method Transfer : The originating laboratory provides the validating laboratory with a complete and detailed description of the analytical method. This includes information on sample preparation, extraction, cleanup, and instrumental analysis.

Familiarization Phase : The validating laboratory familiarizes itself with the method by performing a limited number of analyses. Any issues or ambiguities in the method description are clarified with the originating laboratory.

Analysis of Samples : The validating laboratory analyzes a set of samples provided by the originating laboratory or prepared in-house. This set typically includes control (blank) samples and samples fortified with the analyte at various concentrations, including the limit of quantitation (LOQ). regulations.gov

Data Evaluation : The results obtained by the validating laboratory are compared with the performance data from the originating laboratory and with established acceptance criteria. Key parameters evaluated include accuracy (recovery) and precision (repeatability).

A successful ILV demonstrates that the analytical method is robust and suitable for use by different laboratories for monitoring and enforcement purposes. For Propamocarb and its metabolites, analytical methods have undergone successful independent laboratory validations. regulations.govregulations.gov For instance, an ILV of an analytical method for Propamocarb in various animal-derived matrices reported mean recovery rates at fortification levels of 0.01 mg/kg (LOQ) and 0.10 mg/kg. fao.org

The following table outlines the general requirements for a successful ILV study based on regulatory guidelines.

| Parameter | Requirement | Reference |

|---|---|---|

| Accuracy (Mean Recovery) | 70% - 120% | regulations.gov |

| Precision (Repeatability as RSD) | ≤ 20% | |

| Limit of Quantitation (LOQ) | Demonstrated to be achievable by the validating laboratory | fao.org |

| Interferences | No significant interferences observed at the retention time of the analyte in blank samples |

Environmental Distribution and Fate

Occurrence and Persistence in Environmental Compartments

The appearance and persistence of N-Desmethyl Propamocarb (B29037) Hydrochloride in the environment are direct consequences of the transformation of Propamocarb.

N-Desmethyl Propamocarb has been identified as a degradation product of Propamocarb in soil systems. regulations.gov The formation of this metabolite is a result of the breakdown of the parent fungicide, which is known to degrade fairly rapidly under field conditions. epa.govregulations.gov While Propamocarb itself is considered relatively non-persistent, its degradation leads to the transient presence of metabolites like N-Desmethyl Propamocarb. epa.govregulations.gov Field dissipation studies conducted in sandy loam and loamy sand soils show that the parent compound dissipates rapidly, suggesting that metabolites are formed as part of this process. fao.org The degradation of Propamocarb in soil is mainly attributed to microbially mediated mineralization to carbon dioxide. regulations.gov

In aquatic environments, N-Desmethyl Propamocarb is also formed from its parent compound. Studies on flooded sandy loam soil indicate that Propamocarb rapidly dissipates from the water phase into the soil, where degradation occurs. fao.org Research has identified N-Desmethyl Propamocarb as one of the main metabolites in water, with its concentration reaching up to 3% of the initial Propamocarb content. researchgate.netresearchgate.net Three new metabolites of Propamocarb have also been detected in water samples, highlighting the transformative processes occurring in aquatic systems. researchgate.net

Degradation Dynamics in Environmental Matrices

The formation and subsequent fate of N-Desmethyl Propamocarb Hydrochloride are governed by the degradation dynamics of Propamocarb in different environmental settings.

Microbial activity is the principal driver of Propamocarb degradation in the environment. epa.govregulations.govnih.gov The metabolism of Propamocarb in soil and plants occurs through N-demethylation and N-oxidation, among other pathways. regulations.gov The N-demethylation process directly results in the formation of N-Desmethyl Propamocarb. regulations.govfao.orgfao.org Therefore, the rate and extent of microbial activity in soil and water directly influence the rate at which N-Desmethyl Propamocarb is formed. inchem.org Environments with higher microbial activity are expected to exhibit faster degradation of the parent compound and, consequently, a more rapid, albeit potentially transient, appearance of its N-desmethyl metabolite.

The persistence of N-Desmethyl Propamocarb is linked to the dissipation rate of its parent compound. The half-life of Propamocarb varies significantly depending on the environmental matrix and conditions. For instance, Propamocarb is photodegradable on soil with a half-life of 35 days but is stable to photodegradation in water. epa.govregulations.gov In one study under anaerobic aquatic conditions, Propamocarb hydrochloride degraded with a half-life of 459 days in loamy sand soil. epa.gov However, other studies on potatoes have shown much faster dissipation, with half-lives ranging from 2.26 to 6.29 days depending on the commercial formulation. researchgate.netresearchgate.net This rapid degradation of the parent compound implies that N-Desmethyl Propamocarb is formed but may also be subject to further degradation.

Table 1: Dissipation Half-Life (DT50) of Parent Compound Propamocarb Hydrochloride

| Environmental Condition | Matrix | Half-Life (Days) | Reference |

|---|---|---|---|

| Anaerobic | Flooded Loamy Sand Soil | 459 | epa.gov |

| Photodegradation | Soil Surface | 35.4 | fao.org |

| Field Trial (Formulation 1) | Potatoes | 2.26 | researchgate.netresearchgate.net |

| Field Trial (Formulation 2) | Potatoes | 6.29 | researchgate.netresearchgate.net |

| Field Trial | Tomatoes | 1.29 | researchgate.netnih.gov |

| Field Trial | Cucumber | 9.05 | researchgate.netnih.gov |

Table 2: Dissipation of Propamocarb Hydrochloride in Potatoes

| Formulation | Initial Residue (mg/kg) | Residue after 10 days (mg/kg) | Degradation after 10 days (%) | Half-Life (t1/2) in days |

|---|---|---|---|---|

| Previcur-N | 0.99 | 0.02 | 97.98% | 2.26 |

| Proplant | 1.31 | 0.32 | 75.57% | 6.29 |

Data sourced from a study on the dissipation of different commercial formulations of propamocarb-hydrochloride applied to potatoes. researchgate.net

Transfer and Uptake in Environmental Systems

Information specifically detailing the transfer and uptake of this compound in environmental systems is limited. However, the mobility of its parent compound, Propamocarb Hydrochloride, is described as variable, ranging from mobile to relatively immobile. epa.govregulations.gov The leaching behavior of Propamocarb is influenced by mechanisms such as ion exchange, in addition to its distribution between soil solution and organic matter. inchem.org It can be inferred that the potential for transfer and uptake of the N-Desmethyl metabolite would be influenced by similar soil properties (e.g., organic matter content, clay content, pH) and its own physicochemical characteristics, which may differ from the parent compound.

Residue Transfer in Rotational Crops

The potential for the transfer of pesticide residues from a primary crop to subsequent rotational crops is a critical aspect of environmental fate assessment. For this compound, a metabolite of the fungicide Propamocarb, understanding its behavior in soil and uptake by succeeding crops is essential for a comprehensive environmental risk profile. Research in this area has focused on quantifying the magnitude of residue transfer to various rotational crops following the application of Propamocarb to the primary crop.

Field studies have been conducted to investigate the residue levels of Propamocarb and its metabolites, including N-Desmethyl Propamocarb, in rotational crops. These studies are designed to simulate agricultural practices and provide data on the potential for consumer exposure through the consumption of succeeding crops.

Detailed Research Findings

A notable field study investigated the residue levels in secondary crops following the application of Propamocarb Hydrochloride to cabbages as the primary crop. The study, conducted across sites in Germany and France, involved drench applications to seedbeds and subsequent foliar treatments after transplanting. The rotational crops, Lamb's lettuce and wheat, were sown after the harvest of the cabbage.

The findings from this study indicated that no quantifiable residues of Propamocarb were found in the rotational crops, which included lettuce, wheat grain, wheat green material, and wheat forage. This suggests a low potential for the transfer of the parent compound under the tested conditions.

While specific data on N-Desmethyl Propamocarb was not detailed in the summary of this particular study, the metabolism of Propamocarb in rotational crops has been found to be similar to that in primary crops. This metabolism is known to involve N-demethylation, leading to the formation of N-Desmethyl Propamocarb.

Another key aspect of residue evaluation is the analysis of animal products, which can be exposed to residues through feed. In studies on laying hens, N-Desmethyl Propamocarb was identified as a major residue in eggs and tissues, alongside the parent compound Propamocarb. This highlights the systemic nature of these residues.

The following tables present a summary of findings from rotational crop and animal metabolism studies, providing insight into the distribution of Propamocarb and its metabolite, N-Desmethyl Propamocarb.

Table 1: Residues in Rotational Crops Following Application to Cabbage

| Rotational Crop | Portion Analyzed | Residue of Propamocarb (mg/kg) |

| Lamb's Lettuce | Whole plant with root | < 0.01 |

| Wheat | Grain | < 0.01 |

| Wheat | Green material | < 0.05 |

| Wheat | Straw | < 0.05 |

Data derived from field studies in Germany and France. The limit of quantification (LOQ) was 0.01 mg/kg for Lamb's lettuce and wheat grain, and 0.05 mg/kg for wheat green material and straw. fao.org

Table 2: Distribution of Propamocarb and N-Desmethyl Propamocarb Residues in Laying Hen Tissues

| Tissue | Total Radioactive Residue (TRR) (mg/kg) | % of TRR as Propamocarb | % of TRR as N-Desmethyl Propamocarb |

| Liver | 0.492 | 2 - 12% | 6 - 45% |

| Leg Muscle | 0.135 | 2 - 12% | 6 - 45% |

| Breast Muscle | 0.117 | 2 - 12% | 6 - 45% |

| Omental Fat | 0.042 | 2 - 12% | 6 - 45% |

| Subcutaneous Fat | 0.042 | 2 - 12% | 6 - 45% |

| Renal Fat | 0.065 | 2 - 12% | 6 - 45% |

| Eggs (Day 11, max) | 0.254 | 2 - 12% | 6 - 45% |

This table illustrates the relative prevalence of the parent compound and its N-desmethyl metabolite in an animal model, indicating that N-Desmethyl Propamocarb can be a significant component of the total residue. fao.org

Significance as a Residue Component in Agricultural Commodities

The assessment of N-Desmethyl Propamocarb as a residue component is crucial for ensuring consumer safety and establishing regulatory compliance for the use of propamocarb-based fungicides in agriculture.

Regulatory frameworks for pesticide residues establish definitions to ensure that all toxicologically relevant compounds are monitored and controlled in the food supply. For propamocarb, the residue definition varies depending on the commodity and the purpose of the assessment (enforcement versus risk assessment).

For plant commodities, the residue definition for both enforcement and risk assessment is typically the "sum of propamocarb and its salts, expressed as propamocarb" nih.gov. However, in the case of poultry, the residue definition for risk assessment is broadened to include N-Desmethyl Propamocarb. Specifically, it is defined as the "sum of propamocarb and N-desmethyl propamocarb, expressed as propamocarb" nih.gov. This distinction highlights the toxicological significance of N-Desmethyl Propamocarb in certain animal-derived products.

| Regulatory Body | Commodity Group | Residue Definition for Enforcement | Residue Definition for Risk Assessment |

| European Union (EFSA) | Plant Products | Sum of propamocarb and its salts, expressed as propamocarb nih.gov | Sum of propamocarb and its salts, expressed as propamocarb nih.gov |

| European Union (EFSA) | Poultry | Not specified | Sum of propamocarb and N-desmethyl propamocarb, expressed as propamocarb nih.gov |

National and international monitoring programs are in place to surveil the levels of pesticide residues in food. These programs utilize advanced analytical techniques to detect and quantify parent compounds and their significant metabolites, including N-Desmethyl Propamocarb. The data from these programs are essential for dietary risk assessments and for verifying compliance with Maximum Residue Levels (MRLs).

Impact of Agricultural Practices on Metabolite Levels

The concentration of N-Desmethyl Propamocarb in agricultural products is not static and can be significantly influenced by the methods of propamocarb application and subsequent post-harvest handling and processing.

The way in which propamocarb is applied to crops has a direct impact on its metabolic fate and the resulting levels of N-Desmethyl Propamocarb.

Foliar Application: When propamocarb is applied as a foliar spray, the parent compound is typically the predominant residue found on the plant surface. Metabolism studies on spinach following foliar application have shown that propamocarb constituted over 75% of the total radioactive residue (TRR), while N-desmethyl propamocarb was a minor metabolite, accounting for less than 7.5% of the TRR fao.org.

Soil Drench/Treatment: In contrast, when propamocarb is applied to the soil, it is taken up by the plant's root system and undergoes more extensive metabolism. Studies on lettuce and tomatoes with soil application indicated a higher rate of degradation of the parent compound, leading to a greater proportion of metabolites nih.gov. This suggests that soil drench applications may result in higher relative levels of N-Desmethyl Propamocarb within the plant tissues compared to foliar applications.

| Application Method | Crop | Predominant Residue | N-Desmethyl Propamocarb Levels |

| Foliar Spray | Spinach | Propamocarb (>75% TRR) fao.org | Minor metabolite (<7.5% TRR) fao.org |

| Soil Drench | Lettuce, Tomatoes | Higher proportion of metabolites nih.gov | Potentially higher relative levels |

Post-harvest processing steps can have a significant effect on the levels of pesticide residues, including N-Desmethyl Propamocarb, in the final food product. A study on spinach demonstrated the impact of common household preparations:

Washing: A simple washing step with running water resulted in a slight reduction of N-Desmethyl Propamocarb residues by approximately 8% nih.gov.

Blanching: The process of blanching had a more pronounced effect. A two-minute blanching step led to a 29% reduction in N-Desmethyl Propamocarb levels compared to the washed sample. Extending the blanching time to ten minutes resulted in a 25% reduction from the washed sample nih.gov.

These findings indicate that common food preparation techniques can contribute to a decrease in the dietary intake of this metabolite.

| Processing Step | Commodity | Effect on N-Desmethyl Propamocarb Residue Levels |

| Washing | Spinach | -8% reduction nih.gov |

| Blanching (2 minutes) | Spinach | -29% reduction (compared to washed sample) nih.gov |

| Blanching (10 minutes) | Spinach | -25% reduction (compared to washed sample) nih.gov |

Regulatory Aspects and Data Requirements for Metabolite Assessment

The assessment of pesticide metabolites like N-Desmethyl Propamocarb is a critical component of the regulatory process for pesticides. Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established comprehensive data requirements to evaluate the potential risks associated with these metabolites.

These requirements typically include:

Metabolism Studies: Detailed studies on the metabolism of the parent pesticide in plants and animals are necessary to identify and quantify significant metabolites.

Residue Trials: Supervised field trials are conducted to determine the magnitude of both the parent compound and its metabolites in various agricultural commodities under different application scenarios.

Analytical Methods: Validated analytical methods for the detection and quantification of the metabolite in different matrices are required for enforcement and monitoring purposes. For N-Desmethyl Propamocarb in animal commodities, this includes a primary method, an independent laboratory validation (ILV), and a confirmatory method for its determination in eggs, meat, fat, and liver or kidney.

The data generated from these studies are used to establish MRLs and to conduct dietary risk assessments to ensure that the intake of the metabolite does not pose an unacceptable risk to consumers.

Role in Residue Science and Agricultural Contexts

Data Requirements for N-Desmethyl Propamocarb (B29037) Hydrochloride by Regulatory Bodies (e.g., EPA, EFSA, JMPR)

In the realm of residue science and agricultural regulation, N-Desmethyl Propamocarb Hydrochloride is primarily considered as a metabolite of the fungicide Propamocarb. fao.orgregulations.gov Regulatory bodies such as the U.S. Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), and the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) establish data requirements and maximum residue levels (MRLs) for pesticides to ensure food safety. The data requirements for N-Desmethyl Propamocarb are consequently linked to the regulatory framework of its parent compound, Propamocarb.

The metabolism of Propamocarb in plants and animals has been a key area of study for these regulatory authorities. regulations.gov Research has shown that the metabolism of propamocarb can occur through N-demethylation, leading to the formation of N-desmethyl-propamocarb. regulations.gov

For regulatory purposes, the residue definition is crucial. For both enforcement of MRLs and dietary exposure assessment for plant and animal commodities, the JMPR has defined the residue as propamocarb (free base). fao.org Similarly, the EFSA's residue definition for MRL enforcement is the "sum of propamocarb and its salts, expressed as propamocarb". nih.gov While N-Desmethyl Propamocarb is a known metabolite, the established MRLs for agricultural commodities are typically for the parent compound, Propamocarb. nih.govfao.orgpublications.gc.ca

Specific data requirements for metabolites can be issued by regulatory agencies. An assessment for the registration of a propamocarb hydrochloride formulation in Germany highlighted the need for a primary method, an independent laboratory validation (ILV), and a confirmatory method for the determination of N-desmethyl-propamocarb in eggs, meat, fat, and liver or kidney. bund.de This indicates that under certain circumstances, regulatory bodies require specific analytical methods for the detection and quantification of this metabolite in animal-derived products. bund.de

The EPA also requires a comprehensive set of data for pesticide registration, which includes residue chemistry data to support proposed uses and tolerances. federalregister.govregulations.gov Metabolism studies in primary and rotational crops, as well as in livestock, are necessary to understand the nature of the residue. regulations.gov For Propamocarb, metabolism studies in crops like potatoes, cucumbers, and spinach have identified minor metabolites, including N-desmethyl-propamocarb. regulations.gov

Below are tables summarizing findings from studies relevant to the assessment of N-Desmethyl Propamocarb in agricultural contexts.

Table 1: Summary of Propamocarb Metabolism Studies Identifying N-Desmethyl Propamocarb

| Study Type | Matrix | Findings | Regulatory Body Consideration |

| Plant Metabolism | Potatoes, Cucumbers, Spinach | After foliar application, N-desmethyl-propamocarb was identified as a minor metabolite, accounting for less than 5% of the Total Radioactive Residues (TRR). regulations.gov | EPA considers these data sufficient to support proposed application scenarios. regulations.gov |

| Animal Metabolism | Ruminants | Demethylation to form N-desmethyl propamocarb is a recognized metabolic pathway. regulations.gov | The nature of the residue in ruminants is considered adequately understood by the EPA. regulations.gov |

| Animal Metabolism | Rats | Mono-N-desmethyl propamocarb was identified as a major metabolite in urine. fao.orginchem.org | JMPR evaluated these studies during the toxicological periodic review of propamocarb. fao.org |

Table 2: Regulatory Residue Definitions for Propamocarb

| Regulatory Body | Residue Definition for MRL Enforcement and Dietary Risk Assessment | Inclusion of N-Desmethyl Propamocarb |

| JMPR | Propamocarb (free base) for both plant and animal commodities. fao.org | Not explicitly included in the definition for enforcement, but considered in the overall toxicological assessment. |

| EFSA | Sum of propamocarb and its salts, expressed as propamocarb. nih.gov | Not explicitly included in the enforcement definition, but its presence is acknowledged in metabolism studies informing the risk assessment. nih.gov |

| Health Canada's PMRA | Propyl N-[3-(dimethylamino)propyl]carbamate hydrochloride (1:1). publications.gc.ca | The definition is for the parent compound; metabolites are considered in the overall safety assessment. publications.gc.ca |

Emerging Research and Future Directions

Identification of Novel and Unidentified Metabolites of Propamocarb (B29037), including N-Desmethyl Propamocarb Hydrochloride Degradation Products

The metabolism of propamocarb is a complex process resulting in several known metabolites, including N-Desmethyl Propamocarb. Research indicates that the primary metabolic pathways for propamocarb hydrochloride in rats involve aliphatic oxidation of the propyl chain, N-oxidation of the tertiary amine, and N-dealkylation. fao.org Key identified metabolites include 2-hydroxy propamocarb, propylpropamocarb N-oxide (Met IV), the cyclic propamocarb oxazolidin-2-one (Met VI), and mono-N-desmethyl propamocarb. fao.org

Recent metabolomic studies on tobacco leaves treated with propamocarb hydrochloride have identified differential metabolites associated with specific metabolic pathways. These include compounds involved in arginine and proline metabolism, such as 1,3-diaminopropane and 4-aminobutyric acid, as well as those related to glycerophospholipid metabolism like lysoPC(16:0) and phosphorylcholine. wiley.comresearchgate.net While these are not direct degradation products of propamocarb itself, their altered levels indicate a systemic response to the presence of the fungicide, suggesting new avenues for understanding its mode of action and impact on plant biochemistry.

In various crops such as cucumber, tomato, potato, and spinach, minor metabolites like 2-hydroxypropamocarb and N-oxide propamocarb have been detected. mdpi.com Other degradation products found in environmental matrices like soil and water include propamocarb oxozoline. mdpi.com However, comprehensive identification of all degradation products, particularly those arising from the further breakdown of this compound, remains an active area of research. Studies have noted the presence of unidentified degradation products in soil, highlighting the need for more advanced analytical techniques to fully characterize the environmental fate of propamocarb and its metabolites. fao.org

Table 1: Known and Investigated Metabolites of Propamocarb

| Metabolite Name | Matrix Detected | Metabolic Pathway |

| N-Desmethyl Propamocarb | Rat, Cow, Soil, Water, Crops | N-Demethylation |

| 2-Hydroxy Propamocarb | Rat, Cucumber, Tomato, Potato, Spinach | Aliphatic Oxidation |

| Propylpropamocarb N-oxide | Rat, Cucumber, Tomato, Potato, Spinach | N-Oxidation |

| Propamocarb Oxazolidin-2-one | Rat | Cyclization |

| 1,3-Diaminopropane | Tobacco | Arginine and Proline Metabolism |

| 4-Aminobutyric acid | Tobacco | Arginine and Proline Metabolism |

| Propamocarb Oxozoline | Soil, Water, Crops | Degradation |

Advanced Analytical Approaches for Comprehensive Metabolite Profiling

The identification and quantification of this compound and other related metabolites rely on sophisticated analytical techniques capable of detecting trace amounts in complex matrices. news-medical.netresearchgate.net The diversity and low concentration of these metabolites necessitate methods with high sensitivity and selectivity. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary tool for this purpose. fao.org This technique offers excellent sensitivity and specificity, allowing for the detection and quantification of propamocarb and its key metabolites—such as propamocarb N-oxide, 2-hydroxypropyl propamocarb, and propamocarb oxazolidinone—in animal tissues and milk with limits of quantification (LOQ) as low as 0.010 mg/kg. fao.org For residue analysis in wine, direct injection liquid chromatography-electrospray mass spectrometry has been effectively used, demonstrating the versatility of LC-based methods. nih.gov

Other established methods include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), often used in conjunction with sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for analyzing residues in crops like tomatoes, potatoes, and cucumbers. nih.gov

Emerging metabolomics research increasingly employs a combination of analytical platforms to achieve comprehensive profiling. creative-proteomics.com These platforms include:

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable metabolites, often requiring derivatization for polar compounds. news-medical.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides detailed structural information about metabolites and can analyze complex mixtures with minimal sample preparation. news-medical.netcreative-proteomics.com

The integration of these techniques, particularly combining separation methods like liquid chromatography with high-resolution mass spectrometry (HRMS), provides a powerful approach for discovering novel and unidentified metabolites, thus offering a more complete picture of the biotransformation and degradation of propamocarb. researchgate.net

Table 2: Analytical Techniques for Propamocarb Metabolite Profiling

| Technique | Abbreviation | Key Advantages | Common Applications |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and specificity | Quantification of residues in animal tissues, milk, and crops |

| High-Performance Liquid Chromatography with Diode-Array Detection | HPLC-DAD | Robust and widely available | Routine monitoring of residues in food |

| Gas Chromatography-Mass Spectrometry | GC-MS | Excellent separation for volatile compounds | Analysis of specific metabolite classes |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Non-destructive, provides structural detail | Untargeted metabolomics, flux analysis |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurement for unknown identification | Discovery of novel metabolites |

Mechanistic Studies on N-Demethylation Processes and Enzyme Systems Involved

N-demethylation is a critical step in the metabolism of propamocarb, leading to the formation of N-Desmethyl Propamocarb. This biochemical reaction involves the removal of a methyl group from a nitrogen atom and is typically catalyzed by specific enzyme systems. researchgate.net In the context of xenobiotic metabolism, the Cytochrome P450 (CYP) superfamily of enzymes are major catalysts for such reactions. port.ac.uk While the specific enzymes responsible for propamocarb N-demethylation have not been exhaustively characterized, the involvement of P450 systems is highly probable, given their central role in the oxidative metabolism of a wide range of foreign compounds.

The general mechanism of P450-mediated N-demethylation involves the activation of molecular oxygen and the subsequent oxidation of the N-methyl group. This process typically forms an unstable N-hydroxymethyl intermediate, which then spontaneously decomposes to yield the demethylated amine (N-Desmethyl Propamocarb) and formaldehyde.

In addition to P450 enzymes, other enzyme systems could potentially be involved. For instance, aerobic bacteria utilize several strategies for demethylation, including the use of Rieske oxygenases and tetrahydrofolate (THF)-dependent O-demethylases. port.ac.uk While these are primarily associated with O-demethylation of aromatic compounds, the biochemical principles could extend to N-demethylation processes in certain organisms. Future research is needed to isolate and characterize the specific enzymes and cofactors involved in the N-demethylation of propamocarb in various organisms, from soil microbes to mammals. Understanding these mechanisms is crucial for predicting metabolic pathways and potential interactions with other substances.

Environmental Modeling of Metabolite Fate and Transport

Environmental modeling is an essential tool for predicting the fate and transport of agrochemicals and their metabolites, including this compound, in ecosystems. cdc.govwiley.com These models use data on the chemical's properties and environmental conditions to simulate its movement and persistence in soil, water, and air. cdc.govwiley.com

Key factors influencing the environmental fate of N-Desmethyl Propamocarb include:

Sorption: The binding of the compound to soil particles, which affects its mobility.

Degradation: The breakdown of the compound by microbial or chemical processes (biodegradation and hydrolysis), which determines its persistence. nih.gov

Leaching and Runoff: The movement of the compound through the soil profile into groundwater or over the soil surface into surface water bodies.

Process-based environmental fate models, such as SWAT (Soil and Water Assessment Tool), can be used to assess the impact of agrochemical application on water contamination, taking into account factors like degradation and sorption. stone-env.comresearchgate.net These models can simulate how the distinct physicochemical properties of parent compounds and their transformation products lead to different export pathways in hydrological catchments. researchgate.net

For metabolites like N-Desmethyl Propamocarb, which may have different mobility and persistence characteristics than the parent compound, specific modeling is required. The high variability of environmental factors (e.g., soil type, temperature, moisture) can lead to a wide range of degradation half-lives, making robust data characterization essential. nih.gov Advanced modeling approaches, including Bayesian inference, are being applied to better characterize the distribution of reported soil half-lives and their associated uncertainties, providing a more reliable basis for predictive models. nih.gov Future research will focus on refining these models by incorporating more detailed data on the degradation pathways of key metabolites and improving the parameterization of their environmental behavior. researchgate.net

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting N-Desmethyl Propamocarb Hydrochloride in biological and environmental matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters for sensitivity. For plant matrices (e.g., cucumbers), employ a modified QuEChERS protocol for extraction, achieving recoveries of 72–107% and relative standard deviations (RSD) of 1.7–3.2% . Gas chromatography (GC) with internal standard calibration is also viable but may require derivatization for improved volatility . Validate methods using spiked samples and matrix-matched calibration curves to account for ion suppression/enhancement.

Q. How does the degradation kinetics of this compound in agricultural systems compare to its parent compound?

- Methodology : Conduct field trials using first-order kinetic models () to determine half-life (). For Propamocarb Hydrochloride, in cucumbers ranges from 1.1–4.9 days under varying environmental conditions . Compare metabolite degradation by monitoring residue levels post-application using LC-MS/MS, adjusting for soil type, pH, and microbial activity. Include controls for photolysis and hydrolysis pathways.

Q. What synthetic routes are feasible for producing high-purity this compound?

- Methodology : Adapt demethylation protocols used for structurally related compounds (e.g., N-Desmethyl Clomipramine Hydrochloride). Use reductive alkylation or enzymatic cleavage to remove methyl groups from the parent compound. Purify via recrystallization or preparative HPLC, and confirm purity (>98%) via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers assess the toxicological profile of this compound in non-target organisms?

- Methodology : Perform acute and chronic toxicity assays in model organisms (e.g., Daphnia magna, zebrafish embryos). Measure endpoints such as LC₅₀, NOEC (no observed effect concentration), and histopathological changes. Existing data for Propamocarb Hydrochloride indicate no specific target organ toxicity in mammals, suggesting a potential baseline for metabolite studies .

Advanced Research Questions

Q. What molecular interactions drive the selective activity of this compound against Oomycota pathogens?

- Methodology : Use proteomic approaches (e.g., affinity chromatography, surface plasmon resonance) to identify binding targets in Phytophthora spp. Compare with Ascomycota (e.g., Trichoderma) to elucidate selectivity. Molecular docking studies can model interactions with oomycete-specific enzymes like cellulose synthase or phospholipid biosynthesis proteins .

Q. How do soil adsorption coefficients () influence the environmental persistence and bioavailability of this compound?

- Methodology : Conduct batch equilibrium experiments using soils with varying organic carbon content. Measure via HPLC or LC-MS/MS after phase separation. Correlate results with computational models (e.g., EPI Suite) to predict leaching potential and bioavailability. Compare with parent compound data, where Propamocarb Hydrochloride’s <30 days classifies it as readily degradable .

Q. Can this compound synergize with biocontrol agents like Trichoderma harzianum for integrated disease management?

- Methodology : Design dual-treatment experiments in plant-pathogen systems (e.g., tomato-Pythium). Apply sublethal doses of this compound to weaken pathogens, followed by T. harzianum inoculation. Monitor disease suppression via qPCR (pathogen biomass) and plant health metrics. Prior studies show Propamocarb Hydrochloride’s compatibility with Trichoderma due to its Oomycota specificity .

Q. What metabolic pathways in plants or mammals contribute to the formation of this compound?

- Methodology : Use isotopic labeling (e.g., ¹⁴C-tracers) to track demethylation in vivo. For mammalian metabolism, incubate Propamocarb Hydrochloride with liver microsomes and identify metabolites via LC-HRMS. In plants, analyze xylem/phloem transport using radiolabeled compounds and autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.